molecular formula C12H26N2 B1464863 (1-(2-Ethylbutyl)piperidin-3-yl)methanamine CAS No. 1247456-02-5

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine

Cat. No.: B1464863
CAS No.: 1247456-02-5
M. Wt: 198.35 g/mol
InChI Key: KPPMOGKXPLJLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological properties

Scientific Research Applications

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in developing new drugs for treating various medical conditions, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on the specific derivative and its application. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary greatly depending on the specific derivative. For example, some piperidine derivatives are classified as harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Ethylbutyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 2-ethylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation or recrystallization are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the alkyl chain can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Propylbutyl)piperidin-3-yl)methanamine
  • (1-(2-Methylbutyl)piperidin-3-yl)methanamine
  • (1-(2-Isopropylbutyl)piperidin-3-yl)methanamine

Uniqueness

(1-(2-Ethylbutyl)piperidin-3-yl)methanamine is unique due to its specific alkyl chain, which can influence its chemical properties and biological activity. The presence of the 2-ethylbutyl group may affect the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic profile, distinguishing it from other similar piperidine derivatives.

Properties

IUPAC Name

[1-(2-ethylbutyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-11(4-2)9-14-7-5-6-12(8-13)10-14/h11-12H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPMOGKXPLJLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.